molecular formula C11H13NOS B12880968 1-(4-Methoxyphenyl)pyrrolidine-2-thione

1-(4-Methoxyphenyl)pyrrolidine-2-thione

Cat. No.: B12880968
M. Wt: 207.29 g/mol
InChI Key: KSKOVWLXAWDBLY-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)pyrrolidine-2-thione is a heterocyclic compound characterized by a pyrrolidine ring substituted with a methoxyphenyl group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)pyrrolidine-2-thione can be synthesized through several methods. One common approach involves the thionation of the corresponding lactam using reagents such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . These reactions typically occur under mild conditions and yield the desired thione derivative efficiently.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)pyrrolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to yield the corresponding thiol or other reduced forms.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)pyrrolidine-2-thione exerts its effects is primarily through interactions with biological macromolecules. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the methoxyphenyl group may facilitate binding to hydrophobic pockets within enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)pyrrolidine-2-thione
  • 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione
  • 3-Methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

Uniqueness: 1-(4-Methoxyphenyl)pyrrolidine-2-thione stands out due to its specific combination of a methoxyphenyl group and a thione group on the pyrrolidine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

1-(4-methoxyphenyl)pyrrolidine-2-thione

InChI

InChI=1S/C11H13NOS/c1-13-10-6-4-9(5-7-10)12-8-2-3-11(12)14/h4-7H,2-3,8H2,1H3

InChI Key

KSKOVWLXAWDBLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCCC2=S

Origin of Product

United States

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